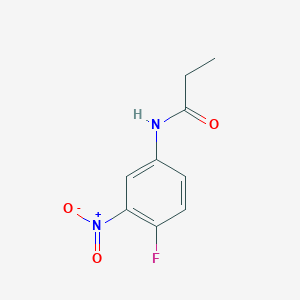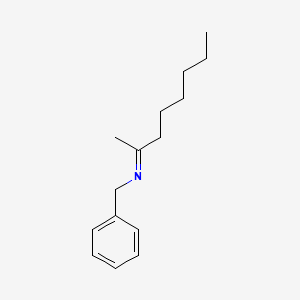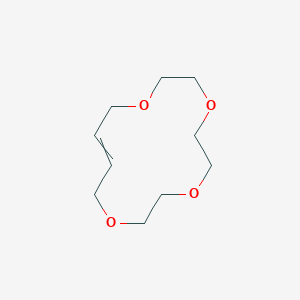
1,4,7,10-Tetraoxacyclotetradec-12-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,7,10-Tetraoxacyclotetradec-12-ene is a chemical compound with the molecular formula C10H20O4 It is a cyclic ether with four oxygen atoms incorporated into a 14-membered ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-Tetraoxacyclotetradec-12-ene typically involves the cyclization of linear polyethers. One common method is the Williamson ether synthesis, where diols react with dihalides in the presence of a strong base to form the cyclic ether. The reaction conditions often include anhydrous solvents and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the yield and purity of the compound. The use of catalysts and controlled reaction environments ensures efficient production on a larger scale.
化学反応の分析
Types of Reactions
1,4,7,10-Tetraoxacyclotetradec-12-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into simpler ethers or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the ring structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diols, while substitution reactions can produce a variety of functionalized ethers.
科学的研究の応用
1,4,7,10-Tetraoxacyclotetradec-12-ene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in studying biological systems and metal ion transport.
Industry: The compound is used in the production of polymers and as a solvent in various industrial processes.
作用機序
The mechanism of action of 1,4,7,10-Tetraoxacyclotetradec-12-ene involves its ability to form stable complexes with metal ions. This property is due to the presence of multiple oxygen atoms in the ring structure, which can coordinate with metal ions. The molecular targets and pathways involved include metal ion transport and stabilization in biological and chemical systems.
類似化合物との比較
Similar Compounds
1,4,7,10-Tetraoxacyclotetradecane: Similar in structure but lacks the double bond present in 1,4,7,10-Tetraoxacyclotetradec-12-ene.
1,4,7,10-Tetraoxacyclotetradecane-12,13-diol: Contains additional hydroxyl groups, making it more hydrophilic.
特性
CAS番号 |
192047-91-9 |
|---|---|
分子式 |
C10H18O4 |
分子量 |
202.25 g/mol |
IUPAC名 |
1,4,7,10-tetraoxacyclotetradec-12-ene |
InChI |
InChI=1S/C10H18O4/c1-2-4-12-6-8-14-10-9-13-7-5-11-3-1/h1-2H,3-10H2 |
InChIキー |
PBRYDFKPWILCGH-UHFFFAOYSA-N |
正規SMILES |
C1COCCOCC=CCOCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


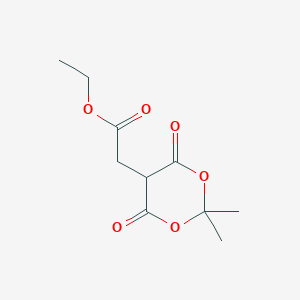
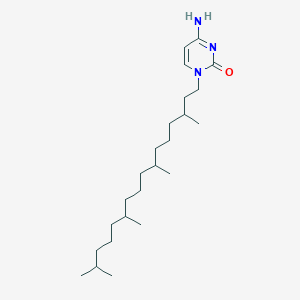
![2H-Benzo[b]pyrano[2,3-f][1,4]benzodioxin-2-one, 4-methyl-](/img/structure/B12560019.png)
![N-[2-(Carboxyamino)ethyl]-2-imidodicarbonic acid](/img/structure/B12560026.png)
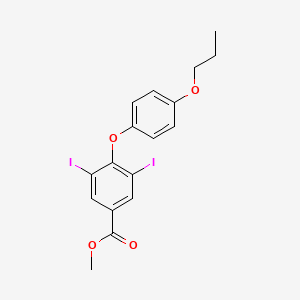
![4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(pyren-1-YL)ethyl]phenyl}aniline](/img/structure/B12560036.png)
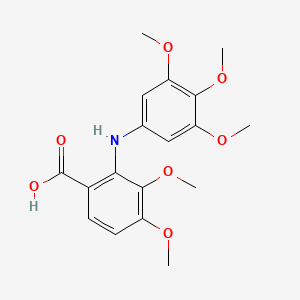
![2-[2-(4-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-benzothiazole](/img/structure/B12560047.png)
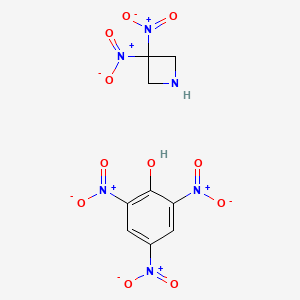
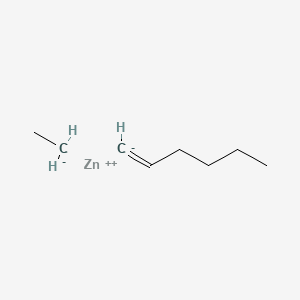
![5-[(Anthracen-9-yl)methyl]-5-butylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12560072.png)
